molecular formula C18H22N4O2S B11179013 5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-1-phenylpyrrolidine-3-carboxamide

5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B11179013
M. Wt: 358.5 g/mol
InChI Key: QCTIPLXGVCFYBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a thiadiazole ring, a pyrrolidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions. The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a diketone, followed by cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development.

    Medicine: Its unique structure could be exploited for the development of new pharmaceuticals.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-1-phenylpyrrolidine-3-carboxamide is not well understood, but it is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to changes in cellular function or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-oxo-N-(pentan-2-yl)-1-phenylpyrrolidine-3-carboxamide: A similar compound with a slightly different structure.

    1-Cyclopentyl-5-oxo-N-[5-(3-pentanyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide: Another compound with a similar core structure but different substituents.

Uniqueness

5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-1-phenylpyrrolidine-3-carboxamide is unique due to the specific arrangement of its functional groups and rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H22N4O2S

Molecular Weight

358.5 g/mol

IUPAC Name

5-oxo-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C18H22N4O2S/c1-3-7-12(2)17-20-21-18(25-17)19-16(24)13-10-15(23)22(11-13)14-8-5-4-6-9-14/h4-6,8-9,12-13H,3,7,10-11H2,1-2H3,(H,19,21,24)

InChI Key

QCTIPLXGVCFYBD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.